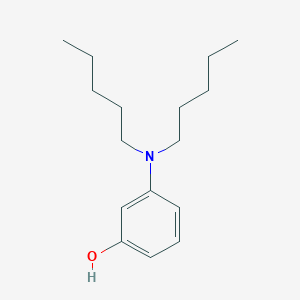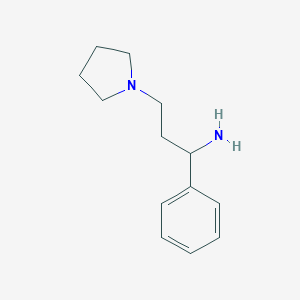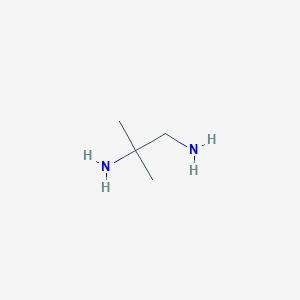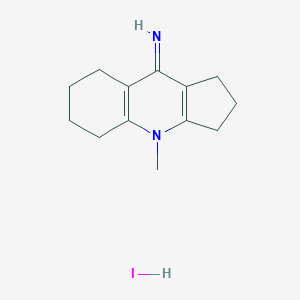
Kalmagin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kalmagin is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a calcium-magnesium complex that has been shown to have beneficial effects on various physiological processes. In
Wirkmechanismus
The exact mechanism of action of Kalmagin is not fully understood. However, it is believed that the calcium and magnesium ions in the complex work together to regulate various physiological processes. Calcium is involved in muscle contraction, nerve function, and blood clotting, while magnesium is involved in protein synthesis, glucose metabolism, and nerve function. The combination of these two ions in Kalmagin may have synergistic effects on these processes.
Biochemische Und Physiologische Effekte
Kalmagin has been shown to have several biochemical and physiological effects. It has been shown to increase calcium and magnesium levels in the body, which can have beneficial effects on various physiological processes. Kalmagin has also been shown to reduce oxidative stress and inflammation, which can contribute to various diseases. Additionally, Kalmagin has been shown to improve insulin sensitivity and glucose metabolism, which can be beneficial for individuals with diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Kalmagin in lab experiments is its ability to regulate calcium and magnesium levels in the body. This can be useful for studying various physiological processes that are regulated by these ions. Additionally, Kalmagin has been shown to have low toxicity and high biocompatibility, making it a safe and effective compound for use in lab experiments. However, one limitation of using Kalmagin is its complex structure, which can make it difficult to study its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of Kalmagin. One area of interest is its potential therapeutic applications in various diseases, including osteoporosis, cardiovascular disease, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of Kalmagin and its potential side effects. Finally, the synthesis method of Kalmagin can be further optimized to improve the quality and purity of the final product.
In conclusion, Kalmagin is a calcium-magnesium complex that has gained attention in the scientific community due to its potential therapeutic applications. Its ability to regulate calcium and magnesium levels in the body and its low toxicity and high biocompatibility make it a safe and effective compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
Kalmagin is synthesized by combining calcium and magnesium ions in a specific ratio. The exact ratio varies depending on the desired application of the compound. The synthesis can be achieved through several methods, including precipitation, co-precipitation, and sol-gel synthesis. The purity and quality of the final product depend on the chosen method and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
Kalmagin has been studied extensively for its potential therapeutic applications. It has been shown to have beneficial effects on bone health, cardiovascular health, and neurological health. In bone health, Kalmagin has been shown to increase bone density and reduce the risk of osteoporosis. In cardiovascular health, Kalmagin has been shown to reduce blood pressure and improve heart function. In neurological health, Kalmagin has been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
CAS-Nummer |
122965-03-1 |
|---|---|
Produktname |
Kalmagin |
Molekularformel |
C4H5CaMg4NaO16 |
Molekulargewicht |
469.36 g/mol |
IUPAC-Name |
calcium;tetramagnesium;sodium;hydrogen carbonate;tricarbonate;tetrahydroxide |
InChI |
InChI=1S/4CH2O3.Ca.4Mg.Na.4H2O/c4*2-1(3)4;;;;;;;;;;/h4*(H2,2,3,4);;;;;;;4*1H2/q;;;;5*+2;+1;;;;/p-11 |
InChI-Schlüssel |
XJYLMFBGPDYKRR-UHFFFAOYSA-C |
SMILES |
C(=O)(O)[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[Na+].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Ca+2] |
Kanonische SMILES |
C(=O)(O)[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[OH-].[OH-].[Na+].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Ca+2] |
Andere CAS-Nummern |
122965-03-1 |
Synonyme |
Kalmagin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)





![methyl (1'R,2'R,3'aR,6'aS)-2'-[tert-butyl(dimethyl)silyl]oxy-5,5-dimethylspiro[1,3-dioxane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-1'-carboxylate](/img/structure/B52402.png)
![(3'aS,4'R,5'R,6'aR)-Hexahydro-5'-hydroxy-5,5-dimethyl-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carb](/img/structure/B52403.png)




![cis-Bicyclo[3.3.0]octane-3,7-dione-3,7-bis(2',2'-dimethylpropylidene) Diketal](/img/structure/B52416.png)
